

# 3-Bromoquinoline-6-carbaldehyde SMILES string and InChIKey

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## Compound of Interest

Compound Name: 3-Bromoquinoline-6-carbaldehyde

CAS No.: 860757-84-2

Cat. No.: B2743987

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## Technical Profile: 3-Bromoquinoline-6-carbaldehyde[1][2]

### Executive Summary

**3-Bromoquinoline-6-carbaldehyde** is a bifunctional heteroaromatic intermediate critical in medicinal chemistry and drug discovery. Characterized by a quinoline scaffold substituted with a bromine atom at position 3 and a formyl group at position 6, it serves as a "privileged structure" for orthogonal functionalization. The bromine handle allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the aldehyde enables condensation reactions (e.g., reductive amination, Wittig olefination). This dual reactivity makes it an ideal building block for synthesizing kinase inhibitors (e.g., PI3K/mTOR) and complex heterocyclic libraries.

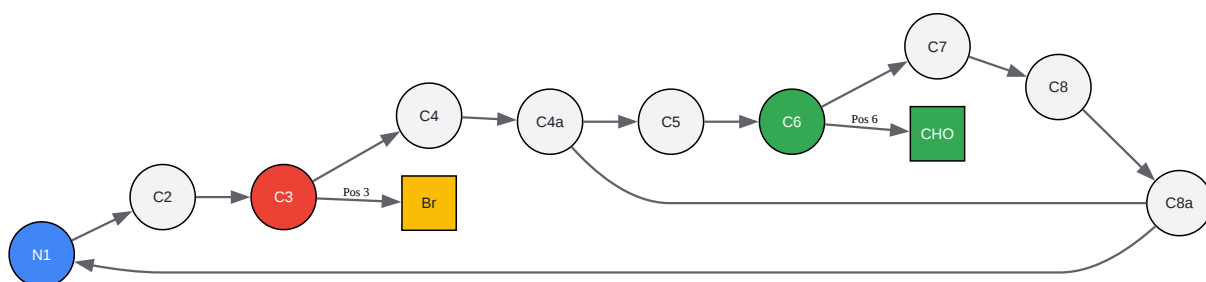
[1]

## Chemical Identity & Digital Representation

Identifier	Value
IUPAC Name	3-Bromoquinoline-6-carbaldehyde
CAS Registry Number	860757-84-2
SMILES	O=Cc1ccc2nc(Br)cc2c1
InChI	InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H
InChIKey	APMWGLGWAYESOM-UHFFFAOYSA-N
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO
Molecular Weight	236.07 g/mol

## Structural Visualization

The following diagram illustrates the atomic connectivity and numbering scheme for the molecule. Note the strategic placement of the reactive handles at C3 and C6.



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Figure 1: Connectivity map of **3-Bromoquinoline-6-carbaldehyde** highlighting the C3-Bromine and C6-Aldehyde functional handles.[2]

## Physicochemical Profiling

Property	Data	Source/Method
Appearance	Light yellow to yellow solid	Experimental [1]
Melting Point	142–144 °C (approx.)	Analogous derivatives
Boiling Point	~340 °C (Predicted)	Calculated (760 mmHg)
LogP	2.3 – 3.0	Predicted (XLogP3)
TPSA	30.0 Å <sup>2</sup>	Topological Polar Surface Area
Solubility	Soluble in DMSO, DCM, Chloroform	Experimental

## Synthetic Pathways[3][7][8][9]

The synthesis of **3-Bromoquinoline-6-carbaldehyde** presents a regioselectivity challenge. Direct bromination of quinoline typically yields a mixture of isomers (3-, 5-, and 8-bromo), while introducing the aldehyde group requires oxidation of a methyl precursor or formylation.

The most authoritative and scalable protocol involves the direct bromination of 6-quinolinecarbaldehyde. This method leverages the electronic properties of the pyridine ring in the presence of a complexing agent to direct the halogen to position 3.

## Protocol: Bromination of 6-Quinolinecarbaldehyde

Reference: Willms, L. et al. (2015).[3] US Patent / EP2900661B1 [2]

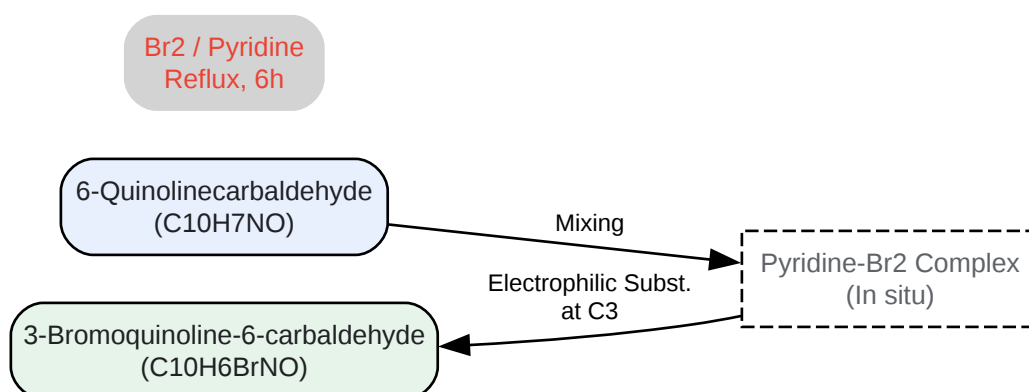
Reaction Scheme:

- Starting Material: 6-Quinolinecarbaldehyde.
- Reagents: Bromine ( ), Pyridine.
- Conditions: Reflux (approx. 115°C).

Step-by-Step Methodology:

- Dissolution: Dissolve 6-quinolinecarbaldehyde (1.0 equiv) in pyridine (approx. 5 mass equiv). Pyridine acts as both the solvent and a base that forms a complex with bromine ( ), moderating its reactivity.
- Addition: Add elemental bromine (1.1 equiv) dropwise at room temperature.
- Reflux: Heat the mixture to reflux. The elevated temperature is required to overcome the activation energy for electrophilic substitution on the electron-deficient pyridine ring.
- Second Addition: After 2 hours at reflux, add a second portion of bromine (3.3 equiv) to drive the reaction to completion. Continue refluxing for 4 hours.
- Work-up: Cool the mixture, quench with aqueous sodium thiosulfate (to remove excess ), and extract with dichloromethane (DCM).
- Purification: The crude product is purified via silica gel chromatography or recrystallization from ethanol/water.

Mechanistic Insight: Under neutral conditions, electrophilic substitution on quinoline occurs at the benzene ring (positions 5 and 8). However, in the presence of pyridine at high temperatures, the reaction mechanism shifts, favoring the 3-position. This is likely due to an addition-elimination mechanism involving the 1,2-bond of the quinoline nitrogen, followed by dehydrobromination to restore aromaticity.



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Figure 2: Synthetic workflow for the regioselective bromination of 6-quinolinecarbaldehyde.

## Reactivity & Applications in Drug Discovery[3][11]

This molecule is a bifunctional linchpin. Its utility stems from the ability to react selectively at two distinct sites.

### A. C3-Bromine: Cross-Coupling Reactions

The bromine atom at the 3-position is activated for palladium-catalyzed cross-coupling reactions.

- Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the pi-system.
- Heck Reaction: Coupling with alkenes to introduce styryl or acrylate groups.
- Buchwald-Hartwig Amination: Introduction of amine groups to modulate solubility and basicity.

### B. C6-Aldehyde: Condensation & Olefination

The aldehyde group at the 6-position is a versatile electrophile.

- Reductive Amination: Reaction with primary/secondary amines followed by reduction ( ) to form benzylic amines.
- Wittig/Horner-Wadsworth-Emmons: Conversion to alkenes, often used to create "linker" regions in drug molecules.
- Heterocycle Formation: Condensation with hydrazines or diamines to form fused or pendant heterocyclic rings (e.g., imidazoles, hydrazones).

### Case Study: Kinase Inhibitors

Quinoline-3-carbaldehydes and their bromo-derivatives are documented intermediates in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1] The quinoline core mimics the adenine ring of ATP, binding to the kinase hinge region, while substituents at C3 and C6 project into the hydrophobic pocket and solvent-exposed regions, respectively, to tune selectivity and potency [3].

## Safety & Handling

- GHS Classification: Warning.[4]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling: Manipulate in a fume hood. Avoid dust formation. Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid.

## References

- Sigma-Aldrich. (n.d.). **3-Bromoquinoline-6-carbaldehyde** Product Sheet. Retrieved from
- Willms, L., et al. (2015).[3] Quinoline isoxazolin derivatives for plant disease control. U.S. Patent No. 20150087667 / EP2900661B1. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
- BenchChem. (2025).[5] 4-Bromoquinoline-3-carbaldehyde and related quinoline scaffolds in drug discovery. Retrieved from

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## Sources

- 1. 4-Bromoquinoline-3-carbaldehyde|Research Chemical [[benchchem.com](https://www.benchchem.com)]
- 2. EP2900661B1 - Quinoline isoxazolin derivatives for plant disease control - Google Patents [[patents.google.com](https://patents.google.com)]
- 3. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- 4. 6-Bromo-2-chloroquinoline-3-carboxaldehyde | C<sub>10</sub>H<sub>5</sub>BrClNO | CID 11437167 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]

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